REACTION_CXSMILES
|
[H-].[Na+].[C:3]([C:7]1[CH:15]=[CH:14][C:10]([CH2:11][C:12]#[N:13])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].[F:16][C:17]([F:28])([F:27])[C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21]>O1CCCC1>[C:3]([C:7]1[CH:8]=[CH:9][C:10]([C:11](=[C:20]([OH:21])[C:19]2[CH:23]=[CH:24][CH:25]=[CH:26][C:18]=2[C:17]([F:16])([F:27])[F:28])[C:12]#[N:13])=[CH:14][CH:15]=1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CC#N)C=C1
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(=O)Cl)C=CC=C1)(F)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
137 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Type
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CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
over a period of 2 hours under reflux
|
Duration
|
2 h
|
Type
|
ADDITION
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Details
|
After completion of the dropwise addition
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Type
|
DISTILLATION
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Details
|
Tetrahydrofuran in the reaction mixture was distilled off
|
Type
|
ADDITION
|
Details
|
250 ml of water was poured into the residue
|
Type
|
ADDITION
|
Details
|
Then, 80 ml of n-hexane was added
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Type
|
WASH
|
Details
|
washed for 10 minutes
|
Duration
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10 min
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Then, the aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
To the aqueous layer, 8.3 g of concentrated hydrochloric acid was gradually dropwise added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
by further stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
dried at 55° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C#N)=C(C1=C(C=CC=C1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |